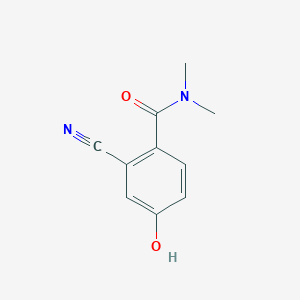

2-Cyano-4-hydroxy-N,N-dimethylbenzamide

Description

2-Cyano-4-hydroxy-N,N-dimethylbenzamide is a substituted benzamide derivative featuring a hydroxy group at the para position, a cyano group at the ortho position, and N,N-dimethylamide functionality. The hydroxy group may enhance hydrogen-bonding interactions, influencing solubility and reactivity, while the electron-withdrawing cyano group could modulate electronic effects on the aromatic ring and carbonyl group .

Propriétés

Formule moléculaire |

C10H10N2O2 |

|---|---|

Poids moléculaire |

190.20 g/mol |

Nom IUPAC |

2-cyano-4-hydroxy-N,N-dimethylbenzamide |

InChI |

InChI=1S/C10H10N2O2/c1-12(2)10(14)9-4-3-8(13)5-7(9)6-11/h3-5,13H,1-2H3 |

Clé InChI |

RDUIKVVUEIGWIA-UHFFFAOYSA-N |

SMILES canonique |

CN(C)C(=O)C1=C(C=C(C=C1)O)C#N |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-4-hydroxy-N,N-dimethylbenzamide can be achieved through several methods. One common approach involves the cyanoacetylation of amines. This method typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions. For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the desired cyanoacetamide derivatives . Another method involves stirring the reactants without solvent at elevated temperatures, such as 70°C, followed by cooling to room temperature .

Industrial Production Methods

In an industrial setting, the production of 2-Cyano-4-hydroxy-N,N-dimethylbenzamide may involve large-scale reactions using similar synthetic routes. The choice of method depends on factors such as cost, yield, and purity requirements. Solvent-free reactions and fusion methods are often preferred for their efficiency and reduced environmental impact .

Analyse Des Réactions Chimiques

Types of Reactions

2-Cyano-4-hydroxy-N,N-dimethylbenzamide undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The cyano group can be reduced to form primary amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano or hydroxy groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.

Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary amines.

Substitution: Formation of substituted benzamides with various functional groups.

Applications De Recherche Scientifique

2-Cyano-4-hydroxy-N,N-dimethylbenzamide has several applications in scientific research:

Biology: The compound’s derivatives have shown potential as enzyme inhibitors and receptor modulators, making them valuable in biochemical studies.

Medicine: Research has explored its potential as an anticancer agent due to its ability to interfere with cellular pathways involved in cancer progression.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mécanisme D'action

The mechanism of action of 2-Cyano-4-hydroxy-N,N-dimethylbenzamide involves its interaction with molecular targets such as enzymes and receptors. The cyano group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. The hydroxy group can participate in hydrogen bonding, enhancing the compound’s binding affinity to its targets. These interactions can modulate various cellular pathways, resulting in the compound’s biological effects.

Comparaison Avec Des Composés Similaires

Key Observations :

- This trend aligns with studies showing para-substituted EWGs in N,N-dimethylbenzamides correlate with reduced ΔG‡ values .

- Hydrogen Bonding : The 4-hydroxy group may enhance solubility in polar solvents and participate in intramolecular hydrogen bonding, altering NMR chemical shifts. For example, solvent effects on ¹³C NMR shifts in N,N-dimethylbenzamides are well-documented, with hydroxy groups likely inducing deshielding of adjacent carbons .

Spectroscopic Properties

- 13C NMR: In N,N-dimethylbenzamides, the carbonyl carbon (δ ~168–170 ppm) is sensitive to substituents. The cyano group in 2-cyano-4-hydroxy-N,N-dimethylbenzamide may shift this resonance upfield due to electron withdrawal, as seen in nitro-substituted analogs (δ ~168 ppm in 4-nitro derivatives) .

- Rotational Barriers: Linear relationships between ΔG‡ and ¹³C substituent chemical shifts suggest that the cyano and hydroxy groups in the target compound may lower rotational barriers compared to electron-donating substituents (e.g., methyl) .

Chromatographic Behavior

Tertiary amides like N,N-dimethylbenzamide exhibit distinct retention indices in chromatography. The cyano and hydroxy substituents in the target compound may further reduce retention indices compared to primary amides, as observed for N,N-dimethyl analogs (deviation ~-80 units) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.